![molecular formula C16H18N2O2S B5518297 N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5518297.png)
N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide, also known as SCH 58261, is a selective antagonist of adenosine A2A receptors. It is a potent and effective compound that has been extensively studied for its potential therapeutic applications in various diseases. The purpose of
Wirkmechanismus
N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261 selectively blocks adenosine A2A receptors, which are involved in the regulation of various physiological processes, including neurotransmitter release, inflammation, and cell proliferation. By blocking these receptors, N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261 can modulate the activity of various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261 has been shown to have various biochemical and physiological effects, including the modulation of dopamine release, the reduction of inflammation, and the inhibition of tumor growth. It has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261 in lab experiments is its selectivity for adenosine A2A receptors, which allows for the specific modulation of these receptors without affecting other signaling pathways. However, one of the limitations of using N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261 is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261. One area of interest is the development of more effective synthesis methods to improve the overall yield of the compound. Another area of interest is the investigation of N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261's potential therapeutic applications in other diseases, such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261 and its potential side effects.
Synthesemethoden
The synthesis of N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261 involves the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzenesulfonohydrazide to produce N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261. The overall yield of this synthesis method is approximately 40%.
Wissenschaftliche Forschungsanwendungen
N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and Alzheimer's disease. It has also been investigated for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-[(E)-1-(3,4-dimethylphenyl)ethylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12-9-10-15(11-13(12)2)14(3)17-18-21(19,20)16-7-5-4-6-8-16/h4-11,18H,1-3H3/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGCAAYDFSGGNZ-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NNS(=O)(=O)C2=CC=CC=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/NS(=O)(=O)C2=CC=CC=C2)/C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.